molecular formula C8H6BrFO3 B13602783 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13602783
M. Wt: 249.03 g/mol
InChI Key: JGJDKWLFAZAEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6BrFO2. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fifth position of the phenyl ring, along with a hydroxyacetic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of a phenylacetic acid derivative. One common method includes the following steps:

    Bromination: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-5-fluorophenyl)acetic acid.

    Reduction: Formation of 2-(3-Bromo-5-fluorophenyl)ethanol.

    Substitution: Formation of 2-(3-Methoxy-5-fluorophenyl)-2-hydroxyacetic acid or 2-(3-Cyano-5-fluorophenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-chlorophenyl)-2-hydroxyacetic acid
  • 2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid
  • 2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid

Uniqueness

2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

JGJDKWLFAZAEHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.